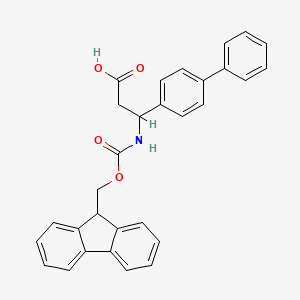
Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid
Descripción general
Descripción
Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a derivative of amino acids that is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification is significant in the field of peptide synthesis, as the Fmoc group is commonly used to protect the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides. The biphenyl moiety in this compound adds to its hydrophobicity and aromaticity, which can influence the self-assembly and association of peptides in the formation of functional materials .
Synthesis Analysis
The synthesis of Fmoc amino acids typically involves the introduction of the Fmoc protecting group to the amino acid under suitable conditions. For instance, Fmoc-protected morpholine-3-carboxylic acid is synthesized through a practical route involving reductive amination and intramolecular acetalization, among other steps . Similarly, Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid is produced via asymmetric alkylation, demonstrating the feasibility of synthesizing Fmoc-protected amino acids on a large scale for applications in protein engineering and drug design . These methods highlight the versatility and adaptability of Fmoc chemistry in synthesizing a wide range of protected amino acids.
Molecular Structure Analysis
The molecular structure of Fmoc amino acids is characterized by the presence of the Fmoc group, which significantly influences the compound's properties and reactivity. For example, the study of Fmoc-N-Me-Tyr(t-Bu)-OH provides insights into the noncovalent interactions and supramolecular features of Fmoc amino acids, which are crucial for their function as hydrogelators or biomaterials . The crystal structures of these compounds reveal patterns of hydrogen bonding and other interactions that are essential for understanding their behavior in biological systems.
Chemical Reactions Analysis
Fmoc amino acids participate in various chemical reactions, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to react with the carboxyl group of another amino acid to form a peptide bond. This is a fundamental reaction in solid-phase peptide synthesis (SPPS), where Fmoc amino acids are used as building blocks . Additionally, Fmoc amino acids can be glycosylated, as demonstrated by the synthesis of neoglycopeptides, which are important in the study of carbohydrate-protein interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc amino acids are influenced by the Fmoc group and the side chains of the amino acids. For instance, Fmoc amino acid surfactants exhibit unique properties such as the formation of micelles and gels in aqueous solutions, with critical micelle concentrations determined for various derivatives . These properties are essential for their potential applications in drug delivery and the design of functional materials. The chiroptical properties of these compounds are also of interest, as they can provide information about the structure and dynamics of the aggregates they form .
Aplicaciones Científicas De Investigación
Solid Phase Synthesis of Peptide Amides
- Fmoc-amino acids are vital in solid phase peptide synthesis. A study by Funakoshi et al. (1988) utilized a derivative of Fmoc-amino acid as a precursor for C-terminal amide synthesis, highlighting its importance in peptide assembly (Funakoshi et al., 1988).
Peptidomimetic Chemistry
- Fmoc-amino acids are also crucial in peptidomimetic chemistry. Sladojevich et al. (2007) demonstrated the synthesis of Fmoc-protected morpholine-3-carboxylic acid, showcasing its compatibility with solid-phase peptide synthesis and application in peptidomimetics (Sladojevich et al., 2007).
Pre-Column Derivatization Methods
- Fürst et al. (1990) explored pre-column derivatization methods for amino acid analysis using high-performance liquid chromatography (HPLC), where Fmoc-amino acids played a role in method development (Fürst et al., 1990).
Bio-Inspired Building Blocks
- Tao et al. (2016) discussed Fmoc-modified amino acids as bio-inspired building blocks for creating functional materials, emphasizing their self-assembly features and potential applications in diverse fields such as drug delivery and therapeutics (Tao et al., 2016).
Glycopeptide Synthesis
- Elofsson et al. (1991) utilized Fmoc amino acids in glycopeptide synthesis, demonstrating their role in constructing glycosylated peptides (Elofsson et al., 1991).
Mecanismo De Acción
Target of Action
The primary target of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, also known as 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic Acid, is the amino group of an amino acid in peptide synthesis . The Fmoc group serves as a protecting group for the amino group during the synthesis process .
Mode of Action
The Fmoc group acts by protecting the amino group during the formation of the peptide bond . This protection is crucial as it prevents unwanted reactions with the amino group while the carboxyl group of another amino acid is being activated for bond formation . The Fmoc group is base-labile , meaning it can be removed under mild basic conditions .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides . It is integrated into the solid-phase peptide synthesis (SPPS) method, a technique that has dramatically advanced the field of peptide synthesis . The Fmoc group’s stability under acidic conditions and its ability to be removed under basic conditions make it ideal for SPPS .
Result of Action
The use of the Fmoc group in peptide synthesis allows for the efficient and rapid synthesis of peptides . This includes peptides of significant size and complexity, making it a valuable resource for research . The Fmoc group’s strong absorbance in the ultraviolet region also allows for the spectrophotometric monitoring of coupling and deprotection reactions .
Action Environment
The action of the Fmoc group is influenced by the chemical environment during peptide synthesis . Its stability under acidic conditions and lability under basic conditions are key factors that influence its efficacy . Furthermore, the Fmoc group is stable under oxidative conditions, which is beneficial during the synthesis process .
Safety and Hazards
Direcciones Futuras
The use of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid and similar compounds in solid-phase peptide synthesis is very widespread . Future research may focus on developing new methods for introducing the Fmoc group and exploring the potential applications of these compounds in various fields such as drug development and materials science .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYWNXMITXNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373272 | |
| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |
CAS RN |
269078-79-7 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



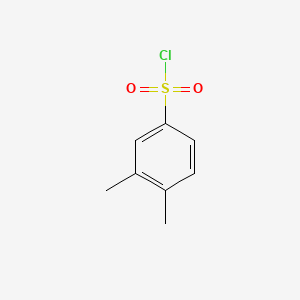

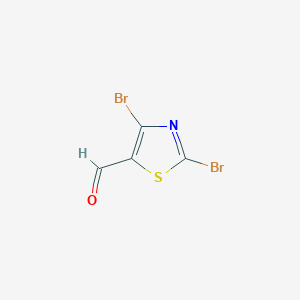
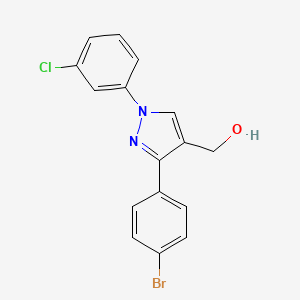
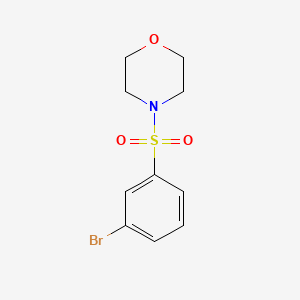

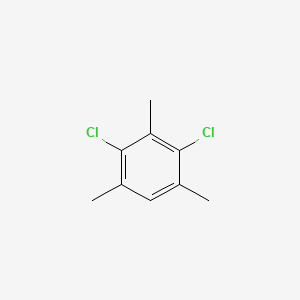
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)



![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)
![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
